2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZEHDMELRBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855790 | |
| Record name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-67-8 | |
| Record name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine typically involves the chlorination of 3-methoxy-5-(trifluoromethyl)pyridine This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in suitable solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
One of the primary applications of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to act as a building block in the development of various drugs, particularly those targeting neurological disorders and cancer therapies.
Case Study: Synthesis of Anticancer Agents
In recent studies, this compound has been utilized as an intermediate in synthesizing novel anticancer agents. Researchers have reported that derivatives synthesized from this compound exhibit potent activity against specific cancer cell lines, highlighting its potential therapeutic applications .
Agrochemical Applications
The compound also plays a crucial role in the agrochemical industry. It is involved in the synthesis of herbicides and pesticides, particularly those targeting broadleaf weeds.
Example: Herbicide Development
A notable application is in the development of selective herbicides. Compounds derived from this compound have shown effectiveness in controlling weed species while minimizing damage to crops . This selectivity is attributed to the unique interaction of the trifluoromethyl group with plant metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is largely dependent on its chemical structure. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with biological membranes and proteins more effectively. The chlorine and methoxy groups contribute to its reactivity, enabling it to form covalent bonds with target molecules. This compound can inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Methoxy-5-(trifluoromethyl)pyridine
- 2-Chloro-3,5-dimethylpyridine
Comparison: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents. The presence of both a methoxy and a trifluoromethyl group on the pyridine ring imparts distinct chemical properties, such as increased stability and reactivity. Compared to its analogs, this compound exhibits enhanced lipophilicity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula: C7H5ClF3N
- Molecular Weight: 201.57 g/mol
- CAS Number: 1001234-56-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing trifluoromethyl groups often show enhanced activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Trifluoromethyl derivatives | S. aureus | TBD |
| Other pyridine derivatives | A. flavus, A. niger | TBD |
Anticancer Activity
Several studies have reported the cytotoxic effects of pyridine derivatives on cancer cell lines. For example, compounds similar to this compound have shown significant antiproliferative activity against breast adenocarcinoma (MCF7) cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Doxorubicin | MCF7 | 0.25 |
| Other pyridine derivatives | Various | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets, such as enzymes or receptors involved in proliferation and inflammation .
Case Studies
- Anticancer Study : A study evaluated the effects of various pyridine derivatives on MCF7 cell lines. The results indicated that modifications at the pyridine ring significantly impacted cytotoxicity, with some compounds exhibiting IC50 values as low as 0.0227 µM .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of trifluoromethyl-substituted pyridines against R. solanacearum, showing a remarkable increase in activity compared to non-substituted analogs .
Q & A
Q. Table 1: Optimized Conditions for Key Reactions
Q. Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, H-6), 4.10 (s, OCH₃), 7.85 (d, H-4) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.2 (CF₃) |
| HRMS (ESI+) | m/z 236.01 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
